N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-10-15(5-7-17(12)22(25)26)19(24)20-16-6-8-18-14(11-16)4-3-9-21(18)13(2)23/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWWAVUFPWLAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester.
Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Nitration: The nitro group is introduced through nitration of the benzamide moiety using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: Finally, the acetylated quinoline derivative is coupled with the nitrated benzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline and benzamide derivatives.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Signal Transduction Pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-nitrobenzamide can be compared with other similar compounds, such as:
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylbenzamide: Differing by the position and type of substituents on the benzamide moiety.
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chloro-2,2-dimethylpropanamide: Featuring a chloro and dimethyl substitution on the benzamide moiety.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: Incorporating a benzodioxine and sulfonamide group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and potential biological activities.
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-nitrobenzamide is a compound belonging to the class of quinoline derivatives. Its structure features a quinoline ring fused with a benzamide moiety, which contributes to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various studies and research findings.
Structure and Composition
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 316.37 g/mol. The presence of both acetyl and nitro groups in its structure suggests potential reactivity and biological activity.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Quinoline Ring : This can be achieved through methods such as the Pfitzinger reaction.
- Acetylation : The quinoline derivative is acetylated using acetic anhydride.
- Coupling with Benzamide : The final product is formed by coupling the acetylated quinoline with 3-methyl-4-nitrobenzoyl chloride in the presence of a base like triethylamine.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance:
- In vitro studies have shown effectiveness against various bacterial strains.
- The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Activity
This compound has been investigated for its anticancer potential:
- Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanistic Insights : The compound may modulate signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway .
Case Studies
Several case studies highlight the biological effects of related compounds:
- Study on Opioid Receptor Agonists : A related compound was identified as a potent agonist for μ-opioid receptors (MOR), showing significant anti-nociceptive effects in animal models .
- Antitumor Activity : Research on quinoline derivatives has revealed their ability to inhibit tumor growth through mechanisms such as angiogenesis inhibition and apoptosis induction .
Summary Table of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can interact with specific receptors to influence cellular signaling processes.
- Gene Expression Alteration : The compound may affect gene expression related to disease processes .
Q & A
Q. What are the critical steps in synthesizing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-nitrobenzamide, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the tetrahydroquinoline core followed by coupling with 3-methyl-4-nitrobenzamide. Key steps include:
- Acetylation of the tetrahydroquinoline scaffold using acetyl chloride or acetic anhydride under reflux in solvents like toluene or dimethylformamide (DMF) to stabilize intermediates .
- Amide bond formation via coupling reagents (e.g., EDC/HOBt) between the acetylated tetrahydroquinoline and 3-methyl-4-nitrobenzoic acid.
- Optimization strategies :
- Temperature control : Reflux conditions (e.g., 110–120°C in toluene) improve reaction rates and yields.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaromatic intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures purity (>95%) .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Answer: A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR identifies key protons (e.g., acetyl methyl group at ~2.1 ppm) and aromatic signals from the nitrobenzamide moiety .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydroquinoline ring .
- High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 340.129) .
- HPLC-PDA : Retention time consistency and UV-Vis spectra (λmax ~260–300 nm for nitro groups) confirm purity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or hydrogen-bonding patterns?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Q. How do conflicting solubility data impact formulation strategies for biological assays?
Answer: Discrepancies in solubility (e.g., missing data in vs. predicted logP ~3.2 from ) require empirical testing:
- Experimental protocols :
- Dynamic Light Scattering (DLS) : Quantifies aggregation in aqueous buffers (PBS, pH 7.4).
- Co-solvent systems : Use DMSO stocks (<1% v/v) with surfactants (e.g., Tween-80) to enhance dispersion .
- Theoretical modeling :
Q. What mechanistic hypotheses explain this compound’s potential bioactivity, and how can they be tested?
Answer: The tetrahydroquinoline-nitrobenzamide scaffold suggests dual mechanisms:
- Hypothesis 1 : Inhibition of kinase/enzyme targets via nitro group-mediated redox cycling.
- Validation :
- Enzyme assays : Test against recombinant kinases (e.g., EGFR, JAK2) using ADP-Glo™ kits .
- ROS detection : Measure reactive oxygen species (ROS) in cell lines using DCFH-DA probes .
- Hypothesis 2 : DNA intercalation via planar aromatic regions.
- Validation :
- Ethidium bromide displacement assays : Monitor fluorescence quenching in plasmid DNA .
- Molecular docking (AutoDock Vina) : Simulate binding to DNA grooves or topoisomerase complexes .
Q. How can researchers address discrepancies in biological activity data across similar tetrahydroquinoline derivatives?
Answer: Contradictions often arise from assay variability or structural subtleties:
- Structural analogs : Compare substituent effects (e.g., 3-methyl vs. 4-chloro in vs. 17) on IC50 values.
- Dose-response curves : Use 8-point dilutions (0.1–100 µM) to calculate Hill slopes and identify off-target effects .
- Meta-analysis : Apply tools like RevMan to aggregate data from multiple studies and assess heterogeneity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
